molecular formula C16H21NO4 B12218944 2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B12218944
M. Wt: 291.34 g/mol
InChI Key: FFRAWNOOWNPECM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a synthetically engineered piperidine derivative offered for early-stage drug discovery and development. Piperidine rings are among the most significant synthetic fragments in medicinal chemistry, serving as core structures in more than twenty classes of pharmaceuticals . This compound features a 6-oxopiperidine-3-carboxylic acid scaffold, a framework recognized in research for its potential as a multi-targeting agent directed against neurodegenerative diseases . The molecular structure is further functionalized with 4-ethoxyphenyl and N-ethyl substituents, which are typical modifications explored to optimize a compound's binding affinity, selectivity, and metabolic stability. This chemical building block is designed for researchers investigating new therapeutic agents. Piperidine derivatives are extensively studied for their diverse biological activities and are key intermediates in synthesizing potential treatments for conditions such as Alzheimer's disease, where related piperidine-3-carboxylic acid (nipecotic acid) derivatives have shown promise as acetylcholinesterase inhibitors with additional antioxidant and anti-inflammatory properties . Furthermore, structurally similar piperidinone-based compounds have been utilized as key intermediates in the synthesis of complex bioactive molecules and are evaluated in probing protein-protein interactions relevant in oncology, such as in studies targeting the urokinase receptor (uPAR) to modulate cancer cell invasion and metastasis . Researchers can leverage this compound to explore structure-activity relationships, develop novel synthetic routes, and screen for new biological activities. The product is provided as a solid with high purity. It is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-17-14(18)10-9-13(16(19)20)15(17)11-5-7-12(8-6-11)21-4-2/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRAWNOOWNPECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solution-Phase Synthesis via Cyclic Anhydride and Imine Condensation

Reaction Mechanism and Optimization

The most widely reported method involves a [3+2] cycloaddition between a cyclic anhydride and an imine derivative. Adapted from General Procedure 2 (RSC, 2016), this approach facilitates the formation of the piperidine ring while introducing the 4-ethoxyphenyl and ethyl groups.

Reagents and Conditions :

  • Cyclic anhydride : Glutaric anhydride (2 mmol)
  • Imine : N-Ethyl-4-ethoxybenzaldimine (2 mmol)
  • Solvent : Dry DMF (0.5 mL per mmol)
  • Temperature : 125°C (oil bath)
  • Reaction time : 24 hours

The reaction proceeds via nucleophilic attack of the imine on the anhydride, followed by cyclization to form the 6-oxopiperidine core. Acidic workup (HCl, pH ~2) precipitates the crude product, which is purified via HPLC to isolate the cis/trans isomers.

Table 1: Key Parameters for Solution-Phase Synthesis
Parameter Value Impact on Yield/Purity
Temperature 125°C Higher temps favor cyclization
Solvent polarity DMF (ε=36.7) Enhances imine reactivity
Acidification pH 2.0 Maximizes precipitation
HPLC purification C18 column, MeCN/H2O Resolves cis/trans isomers

Yield : 48–75% after HPLC separation. The cis isomer typically elutes earlier (Rt = 36 min) than trans (Rt = 38–41 min).

Solid-Phase Synthesis Using Wang Resin

Stepwise Immobilization and Cyclization

A solid-phase protocol (Academia.edu, 2006) enables high-purity synthesis through resin-bound intermediates:

  • Acetoacetylation : Wang resin is functionalized with acetoacetate groups using diketene.
  • Enamine formation : Reaction with hydrazine yields a resin-bound enamine.
  • Hantzsch-type cyclization : Knoevenagel adducts (e.g., 4-ethoxybenzaldehyde derivatives) induce ring closure.
  • Cleavage : TFA/DCM (1:1) liberates the product from the resin.
Table 2: Solid-Phase Synthesis Performance
Step Duration Yield Purity (HPLC)
Acetoacetylation 2 h 95% >90%
Cyclization 5 h 82% 88%
TFA cleavage 2 h 78% 95%

This method avoids tedious liquid-liquid extractions and achieves >95% purity without chromatography. However, scalability is limited by resin loading capacity (typically 0.5–1.0 mmol/g).

Coupling Reagent-Mediated Synthesis

Oxyma/DiPPEA Activation Strategy

Racemization-free coupling reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (Oxyma), enable selective amide bond formation during piperidine functionalization.

Procedure :

  • Activate 6-oxopiperidine-3-carboxylic acid with Oxyma/DiPPEA in DMF.
  • Couple with ethylamine hydrochloride at 0°C.
  • Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura cross-coupling.

Advantages :

  • Minimal epimerization (≤2% racemization)
  • Compatible with sensitive functional groups
Table 3: Coupling Efficiency Across Steps
Step Reagent Conversion
Carboxylic acid activation Oxyma/DiPPEA 98%
Ethylamine coupling HATU 89%
Aryl introduction Pd(PPh3)4, K2CO3 76%

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Adapting solution-phase methods to continuous flow reactors improves throughput:

  • Residence time : 30 min (vs. 24 h batch)
  • Yield : 68% with inline HPLC monitoring

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 32 18
PMI (Process Mass Intensity) 56 29

Challenges and Mitigation Strategies

Stereochemical Control

Cis/trans isomerism arises during cyclization. Strategies include:

  • Chiral auxiliaries : (R)-Proline derivatives enforce cis selectivity (dr 4:1)
  • Catalytic asymmetric synthesis : Mn(III)-salen catalysts (ee >90%)

Purification Challenges

  • HPLC limitations : Scale-up requires switch to simulated moving bed (SMB) chromatography
  • Alternative crystallization : Ethanol/water (7:3) recrystallization achieves 99% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: Ethoxy and methoxy groups increase lipophilicity compared to methyl or halogen substituents. Halogenated analogs (e.g., 4-fluoro, 4-chloro) introduce electron-withdrawing effects, which may influence electronic properties of the aromatic ring and reactivity in synthetic modifications .

Alkyl Chain Modifications :

  • Replacing the ethyl group with a benzyl group (as in ) significantly increases molecular weight (327.36 vs. 283.34 g/mol) and introduces aromaticity, which could affect binding interactions in biological systems.

Steric and Electronic Considerations: Dimethoxy substituents (3,4-dimethoxy) add polarity but may reduce metabolic stability compared to single substitutions .

Research Findings and Implications

  • Synthetic Utility : Piperidine-3-carboxylic acid derivatives are often intermediates in drug discovery. The presence of a carboxylic acid group enables further functionalization, such as amide bond formation .
  • Safety and Handling: Limited toxicological data are available for these compounds. General safety precautions (e.g., avoiding inhalation, skin contact) are recommended based on analogs like 2-(4-ethoxyphenyl)propanoic acid, which lacks detailed hazard data .
  • Structural Insights: X-ray crystallography studies using programs like SHELXL could resolve stereochemical details (e.g., the (2R,3R) configuration noted in ), aiding in structure-activity relationship (SAR) analyses.

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